molecular formula C11H22N2O2S B7931821 (S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931821
M. Wt: 246.37 g/mol
InChI Key: WDXSGKKGEFFQKF-VIFPVBQESA-N
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Description

(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with an amino-ethylsulfanyl group and a tert-butyl ester functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-1-carboxylic acid and 2-aminoethanethiol.

    Formation of Intermediate: The carboxylic acid group of (S)-pyrrolidine-1-carboxylic acid is first protected by converting it into a tert-butyl ester using tert-butyl alcohol and a suitable dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Nucleophilic Substitution: The protected intermediate is then subjected to nucleophilic substitution with 2-aminoethanethiol under basic conditions to introduce the amino-ethylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino-ethylsulfanyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially modulating their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

Uniqueness

(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and chiral center, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl (3S)-3-(2-aminoethylsulfanyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S/c1-11(2,3)15-10(14)13-6-4-9(8-13)16-7-5-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXSGKKGEFFQKF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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